7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, a chromeno ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Construction of the Chromeno Ring: The chromeno ring is often formed through a cyclization reaction involving salicylaldehyde derivatives and appropriate nucleophiles.
Integration of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrrole Derivatives: Widely studied for their pharmacological potential.
Uniqueness
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its multi-ring structure, which imparts distinct chemical and biological properties
Biological Activity
7-Methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique structural features, including a chromeno-pyrrole core fused with a thiazole ring. This compound has garnered attention due to its potential biological activities, which are under investigation for various applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O2S, with a molecular weight of approximately 341.4 g/mol. The structure incorporates various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H15N3O2S |
Molecular Weight | 341.4 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may enhance binding affinity and specificity towards these targets, leading to modulation of various biological pathways. Preliminary studies suggest that the compound exhibits significant anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound demonstrates notable anticancer effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies conducted on animal models demonstrated that it significantly reduces inflammation markers such as TNF-alpha and IL-6:
Study Type | Result |
---|---|
Carrageenan-induced edema model | Significant reduction in paw swelling (p < 0.05) |
Cytokine production in PBMCs | Decreased IL-6 and TNF-alpha levels |
Case Studies and Experimental Findings
Several case studies have highlighted the biological efficacy of this compound:
- In Vivo Studies : In a rat model of induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of cyclooxygenase enzymes (COX), which are critical mediators of inflammation.
- Synergistic Effects : Combination studies with existing anti-cancer drugs showed enhanced efficacy when used alongside traditional chemotherapeutics.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Notable Activities |
---|---|---|
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole | Chloro-substituted chromeno-pyrrole core | Antimicrobial and anticancer properties |
1-(4-Chlorophenyl)-7-methylthiadiazole | Similar thiadiazole ring | Antifungal |
Properties
IUPAC Name |
7-methyl-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c1-12-7-8-15-14(11-12)18(24)16-17(13-5-3-2-4-6-13)23(20(25)19(16)26-15)21-22-9-10-27-21/h2-11,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKCIPLUUUHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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